
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide, also known as THIP, is a compound that belongs to the class of GABA receptor agonists. THIP has been extensively studied for its potential as a therapeutic agent for various neurological disorders.
Wirkmechanismus
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide acts as a selective agonist for the GABA(A) receptor, which is the major inhibitory neurotransmitter receptor in the brain. It enhances GABAergic neurotransmission by increasing the opening of chloride ion channels, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
Biochemical and Physiological Effects:
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has been shown to have anxiolytic, sedative, anticonvulsant, and analgesic effects in animal models. It has also been shown to reduce the severity of symptoms in animal models of Parkinson's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide in lab experiments is its selectivity for the GABA(A) receptor, which allows for more specific manipulation of GABAergic neurotransmission. However, 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in some experiments.
Zukünftige Richtungen
Future research on 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide could focus on its potential as a therapeutic agent for various neurological disorders, including anxiety, epilepsy, insomnia, Parkinson's disease, and Huntington's disease. Additionally, further studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide, as well as its potential side effects and toxicity. Finally, research could be conducted to develop more potent and selective GABA(A) receptor agonists based on the structure of 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide.
Synthesemethoden
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with 4-methylphenylmagnesium bromide and phenylmagnesium bromide. The final product is obtained after purification through chromatography.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has been studied for its potential as a therapeutic agent for various neurological disorders, including anxiety, epilepsy, and insomnia. It has been shown to enhance GABAergic neurotransmission, which is known to be involved in the regulation of anxiety and sleep. 4-methyl-N-(4-methylphenyl)-5-phenyl-3-thiophenecarboxamide has also been studied for its potential as an analgesic agent, as it has been shown to reduce pain sensitivity in animal models.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-methylphenyl)-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-13-8-10-16(11-9-13)20-19(21)17-12-22-18(14(17)2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSSOMCJJKEFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CSC(=C2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

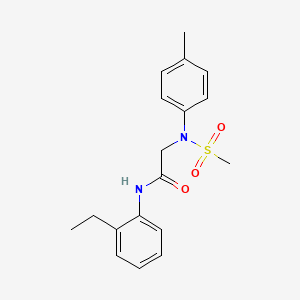
![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)
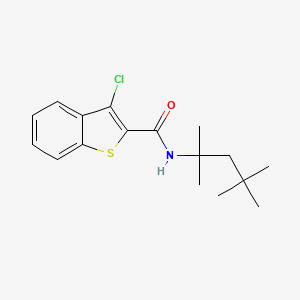


![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
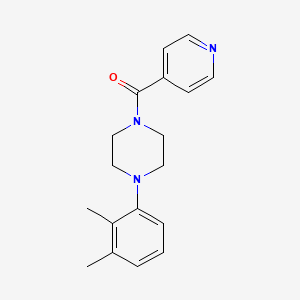
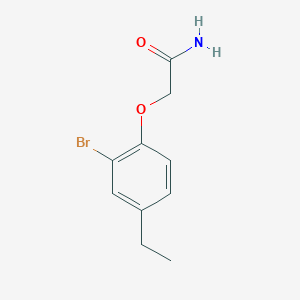
![ethyl 4-({[(1,3,5-trimethyl-1H-pyrazol-4-yl)amino]carbonyl}amino)benzoate](/img/structure/B5871994.png)
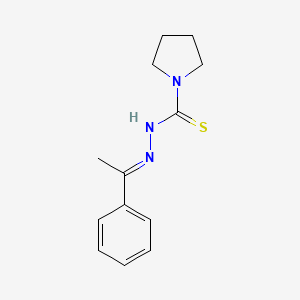
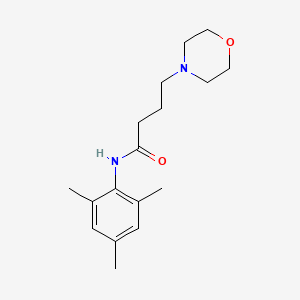
![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)
